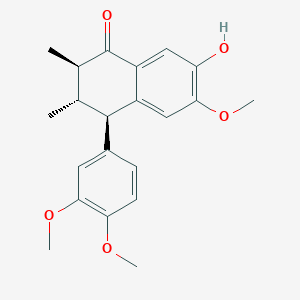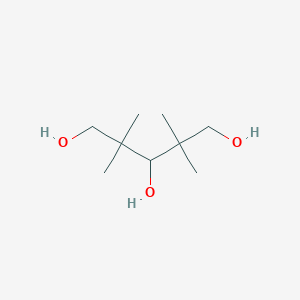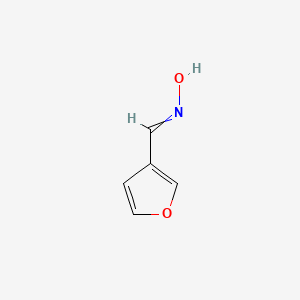
(E)-N-(Furan-3-ylmethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(Furan-3-ylmethylidene)hydroxylamine is an organic compound that features a furan ring attached to a hydroxylamine group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Furan-3-ylmethylidene)hydroxylamine typically involves the condensation of furan-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-N-(Furan-3-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (E)-N-(Furan-3-ylmethylidene)hydroxylamine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
N-(Furan-2-ylmethylidene)hydroxylamine: Similar structure but with the furan ring attached at a different position.
N-(Thiophen-3-ylmethylidene)hydroxylamine: Similar structure but with a thiophene ring instead of a furan ring.
N-(Pyridin-3-ylmethylidene)hydroxylamine: Similar structure but with a pyridine ring.
Uniqueness
(E)-N-(Furan-3-ylmethylidene)hydroxylamine is unique due to its specific structural arrangement, which can influence its reactivity and potential applications. The position of the furan ring and the nature of the hydroxylamine group can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C5H5NO2 |
|---|---|
分子量 |
111.10 g/mol |
IUPAC名 |
N-(furan-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H5NO2/c7-6-3-5-1-2-8-4-5/h1-4,7H |
InChIキー |
QJNJBSOMPGENRN-UHFFFAOYSA-N |
正規SMILES |
C1=COC=C1C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[2-(3,5-Dihydroxyphenyl)ethenyl]-2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12440399.png)
![4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440407.png)
![ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12440415.png)
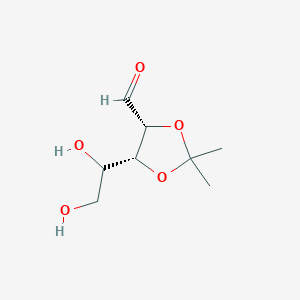



![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine](/img/structure/B12440461.png)

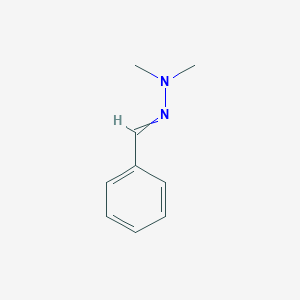

![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
